3,7-dichloro-1H-pyrrolo[3,2-b]pyridine
Overview
Description
3,7-Dichloro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with chlorine atoms substituted at the 3rd and 7th positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,7-dichloro-2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions can lead to the formation of the desired pyrrolo[3,2-b]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of these methods is crucial for producing the compound in large quantities for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
3,7-Dichloro-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 3rd and 7th positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine and pyrrole rings.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to changes in the electronic structure of the compound .
Scientific Research Applications
3,7-Dichloro-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of specific enzymes and receptors, such as fibroblast growth factor receptors (FGFRs), which are implicated in cancer.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For example, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but with chlorine atoms at different positions.
1H-Pyrrolo[2,3-c]pyridine, 5,7-dichloro-2,3-dimethyl-: Contains additional methyl groups and chlorine atoms at different positions.
Uniqueness
3,7-Dichloro-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the chlorine atoms can affect the compound’s ability to interact with molecular targets and undergo specific chemical transformations .
Properties
IUPAC Name |
3,7-dichloro-1H-pyrrolo[3,2-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-4-1-2-10-7-5(9)3-11-6(4)7/h1-3,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXILIFJXRDQZEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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